molecular formula C11H22O2 B13172247 Ethyl5-methyloctanoate

Ethyl5-methyloctanoate

Cat. No.: B13172247
M. Wt: 186.29 g/mol
InChI Key: UGGCTWGYIPIKKE-UHFFFAOYSA-N
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Description

Ethyl 5-methyloctanoate is an ester compound characterized by its pleasant odor, which is often used in the fragrance and flavor industry. Esters are organic compounds formed by the reaction between an acid and an alcohol, with the elimination of water. Ethyl 5-methyloctanoate is specifically derived from the esterification of 5-methyloctanoic acid and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methyloctanoate can be synthesized through the esterification of 5-methyloctanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:

5-methyloctanoic acid+ethanolH2SO4Ethyl 5-methyloctanoate+water\text{5-methyloctanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 5-methyloctanoate} + \text{water} 5-methyloctanoic acid+ethanolH2​SO4​​Ethyl 5-methyloctanoate+water

Industrial Production Methods

In an industrial setting, the production of ethyl 5-methyloctanoate involves similar principles but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often distilled to separate the ester from the reaction by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyloctanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 5-methyloctanoate can be hydrolyzed back to 5-methyloctanoic acid and ethanol.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: 5-methyloctanoic acid and ethanol.

    Reduction: 5-methyloctanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 5-methyloctanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in natural product synthesis and metabolic pathways.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the fragrance and flavor industry for its pleasant odor, as well as in the production of biodiesel as a component of fatty acid methyl esters.

Mechanism of Action

The mechanism of action of ethyl 5-methyloctanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 5-methyloctanoic acid and ethanol. These products can then enter various metabolic pathways. The molecular targets and pathways involved include:

    Esterases: Enzymes that catalyze the hydrolysis of ester bonds.

    Metabolic Pathways: The resulting 5-methyloctanoic acid can be further metabolized through β-oxidation, while ethanol can be processed via alcohol dehydrogenase.

Comparison with Similar Compounds

Ethyl 5-methyloctanoate can be compared with other esters such as:

    Ethyl octanoate: Similar structure but lacks the methyl group at the 5-position.

    Methyl octanoate: Similar carbon chain length but with a methyl ester instead of an ethyl ester.

    Ethyl butanoate: Shorter carbon chain, resulting in different physical and chemical properties.

Uniqueness

The presence of the methyl group at the 5-position in ethyl 5-methyloctanoate imparts unique steric and electronic effects, influencing its reactivity and interactions in various applications.

Similar Compounds

  • Ethyl octanoate
  • Methyl octanoate
  • Ethyl butanoate

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

ethyl 5-methyloctanoate

InChI

InChI=1S/C11H22O2/c1-4-7-10(3)8-6-9-11(12)13-5-2/h10H,4-9H2,1-3H3

InChI Key

UGGCTWGYIPIKKE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCC(=O)OCC

Origin of Product

United States

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